molecular formula C12H16O4 B1273159 3-Butoxy-4-methoxybenzoic acid CAS No. 66924-20-7

3-Butoxy-4-methoxybenzoic acid

Cat. No.: B1273159
CAS No.: 66924-20-7
M. Wt: 224.25 g/mol
InChI Key: MVXLURPNIOZKDD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-butoxy-4-methoxybenzoic acid can be achieved through various methods. One common approach involves the esterification of this compound methyl ester, followed by hydrolysis to yield the desired acid . The reaction typically requires the use of an acid catalyst and an alcohol solvent under reflux conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of esterification and hydrolysis can be scaled up for industrial applications. The choice of catalysts, solvents, and reaction conditions would be optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Butoxy-4-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The butoxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3-Butoxy-4-methoxybenzoic acid is primarily used in proteomics research applications . It serves as a specialty product for studying protein interactions and modifications. Additionally, it may be used in the synthesis of more complex organic molecules for various research purposes.

Comparison with Similar Compounds

Uniqueness: 3-Butoxy-4-methoxybenzoic acid is unique due to the presence of both butoxy and methoxy substituents on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications.

Properties

IUPAC Name

3-butoxy-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-3-4-7-16-11-8-9(12(13)14)5-6-10(11)15-2/h5-6,8H,3-4,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXLURPNIOZKDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370859
Record name 3-butoxy-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66924-20-7
Record name 3-butoxy-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Butoxy-4-methoxybenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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